
THZ1-R
概要
説明
THZ1-Rは、THZ1の非システイン反応性アナログとして知られる化学化合物です。THZ1と比較して、サイクリン依存性キナーゼ7(CDK7)の阻害活性は低下しています。 This compoundは、142ナノモルという解離定数(Kd)でCDK7に結合します 。この化合物は、主に科学研究において、CDK7の阻害とその細胞プロセスへの影響を調べるために使用されます。
科学的研究の応用
THZ1-R has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of CDK7 and its effects on chemical reactions.
Biology: Employed in cellular studies to understand the role of CDK7 in cell cycle regulation and transcription.
Medicine: Investigated for its potential therapeutic applications in cancer treatment by targeting CDK7-dependent pathways.
Industry: Utilized in the development of new chemical inhibitors and drugs targeting CDK7.
作用機序
THZ1-Rは、細胞周期と転写の重要な調節因子であるCDK7に結合することにより、その効果を発揮します。CDK7を阻害することにより、this compoundはRNAポリメラーゼIIのリン酸化を阻害し、遺伝子転写の抑制につながります。 この阻害は、細胞周期の進行とアポトーシスを含むさまざまな細胞プロセスに影響を与えます .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
生化学分析
Biochemical Properties
THZ1-R plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to CDK7 with a dissociation constant (Kd) of 142 nM . The interaction between this compound and CDK7 is significant because CDK7 is involved in the regulation of transcription and cell cycle progression. By inhibiting CDK7, this compound can potentially disrupt these processes, leading to anti-cancer effects. Additionally, this compound has been shown to interact with other CDKs, such as CDK12 and CDK13, which are also involved in transcriptional regulation .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of neuroblastoma and lung cancer cells by targeting CDKs involved in transcription . This inhibition leads to a decrease in the expression of genes essential for cell cycle progression and survival, ultimately resulting in cell death. Furthermore, this compound can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds covalently to cysteine residues in the ATP-binding sites of CDKs, such as CDK7, CDK12, and CDK13 . This covalent binding leads to the inhibition of CDK activity, which in turn disrupts transcriptional regulation and cell cycle progression. Additionally, this compound has been shown to induce changes in the phosphorylation status of RNA polymerase II, further affecting gene expression . These molecular interactions highlight the compound’s potential to target transcriptional dysregulation in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity over extended periods, although its potency may decrease due to degradation . Long-term exposure to this compound can lead to sustained inhibition of CDK activity and prolonged effects on gene expression and cell cycle regulation. The stability of this compound in different experimental conditions and its degradation products need to be further investigated to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit CDK activity and induce anti-cancer effects without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as off-target interactions and disruption of normal cellular processes. Studies have shown that the therapeutic window for this compound is relatively narrow, and careful dosage optimization is required to achieve the desired anti-cancer effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily through enzymatic reactions involving cytochrome P450 enzymes . These metabolic pathways can affect the bioavailability and efficacy of this compound, as well as its potential for drug-drug interactions. Additionally, this compound may influence metabolic flux and metabolite levels in cells, further affecting cellular function and viability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . This compound can accumulate in specific cellular compartments, where it exerts its inhibitory effects on CDKs and other targets. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with CDKs involved in transcriptional regulation. The subcellular localization of this compound can influence its potency and selectivity, as well as its potential for off-target interactions and toxicity.
準備方法
合成経路と反応条件
THZ1-Rの合成には、市販の出発物質から始まる複数のステップが含まれます。重要なステップには、コア構造の形成と、目的の化合物を得るための官能基の修飾が含まれます。反応条件には、通常、有機溶媒、触媒、および反応を促進するための特定の温度および圧力条件の使用が含まれます。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の高収率と純度を確保するための反応条件の最適化が含まれます。クロマトグラフィーや結晶化などの高度な精製技術の使用は、this compoundの所望の品質を実現するために一般的です。
化学反応の分析
反応の種類
THZ1-Rは、以下を含むさまざまな化学反応を受けます。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体となる可能性があります。
還元: 還元反応は、this compoundの官能基を修飾するために使用できます。
置換: this compoundは、特定の原子または基が他の原子または基に置き換えられる置換反応を受けることができます。
一般的な試薬と条件
酸化: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 目的の置換に応じて、さまざまな求核剤または求電子剤を使用できます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により酸化誘導体が生成される可能性がある一方、還元によりthis compoundの還元体が生成される可能性があります。
科学研究の応用
This compoundは、以下を含む科学研究において幅広い用途を持っています。
化学: CDK7の阻害とその化学反応への影響を調べるためのツールとして使用されます。
生物学: 細胞周期の調節と転写におけるCDK7の役割を理解するための細胞研究で使用されています。
医学: CDK7依存性経路を標的にすることで、がん治療における潜在的な治療用途について調査されています。
産業: CDK7を標的にする新しい化学的阻害剤と薬物の開発に使用されています。
類似化合物との比較
THZ1-Rは、THZ1、E9、およびその他のCDK阻害剤などの他の類似化合物と比較されます。this compoundの独自性は、その非システイン反応性と、CDK7に対する特異的な結合親和性にあります。類似の化合物には以下が含まれます。
THZ1: this compoundと比較して、活性が高いCDK7の共有結合阻害剤。
E9: ABCトランスポーターの基質ではないため、THZ1に対する耐性を克服するCDK阻害剤.
その他のCDK阻害剤: さまざまなサイクリン依存性キナーゼを標的にする、さまざまな特異性と活性を持つさまざまな阻害剤。
This compoundの独特の特性は、CDK7阻害とそのさまざまな生物学的および医学的文脈における影響を理解するための研究における貴重なツールとなっています。
特性
IUPAC Name |
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-5,7-10,12-15,17-19,33H,6,11,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUERFPPIPKZNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30ClN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism behind THZ1 resistance observed in the THZ1-R neuroblastoma cell line?
A1: The research indicates that the main driver of THZ1 resistance in the this compound cell line is not related to alterations in CDK7 itself or compensatory pathways. Instead, resistance is primarily attributed to a significant upregulation of the ATP-Binding Cassette sub-family member B1 (ABCB1, also known as MDR1) transporter. [] This transporter actively effluxes THZ1 from the cells, reducing its intracellular concentration and diminishing its inhibitory effect on CDK7/12. This conclusion is supported by the observation that ABCB1 inhibitors like tariquidar can restore THZ1 sensitivity in this compound cells. []
Q2: What strategies have been explored to circumvent THZ1 resistance mediated by ABCB1 overexpression?
A2: The research highlights two main strategies to address ABCB1-mediated THZ1 resistance:
- Development of alternative CDK inhibitors: The study identifies a covalent CDK9/12 inhibitor, SBI-E-9, which effectively inhibits MYCN expression and activity in ABCB1-overexpressing neuroblastoma cells, suggesting it is not a substrate for ABCB1-mediated efflux. []
- Identification of second-generation CDK7 inhibitors: Researchers have identified new covalent CDK7 inhibitors with improved selectivity for CDK7 over CDK12. These inhibitors show enhanced differential selectivity in MYCN-amplified versus MYCN non-amplified neuroblastoma cells, potentially offering a therapeutic advantage. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


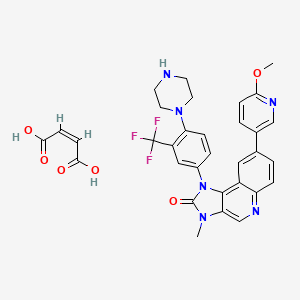

![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)
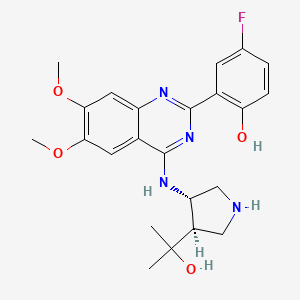
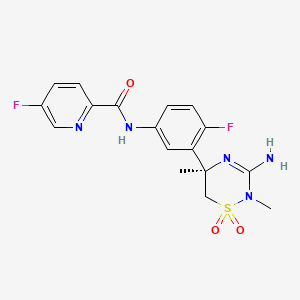
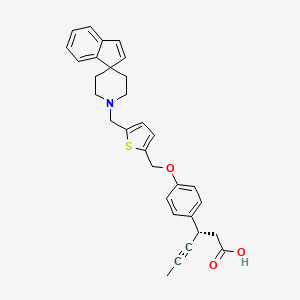
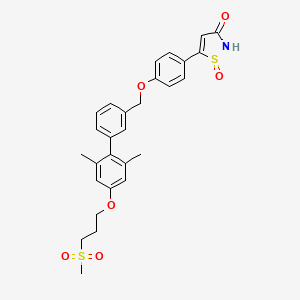
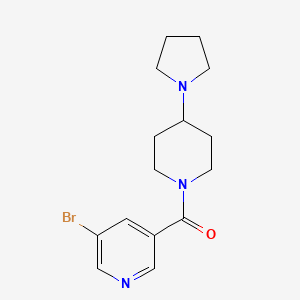

![4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride](/img/structure/B560093.png)
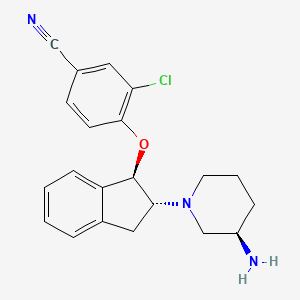

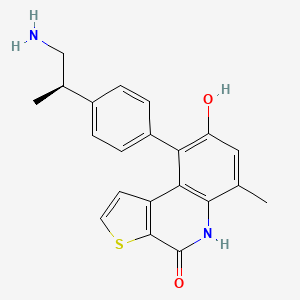
![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B560098.png)
